molecular formula C17H21N5O2 B2378562 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone CAS No. 1421522-97-5

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone

Cat. No.: B2378562
CAS No.: 1421522-97-5
M. Wt: 327.388
InChI Key: UPKKHADVKOZZHQ-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone is a chemical compound with the molecular formula C17H21N5O2 and a molecular weight of 327.4 . This methanone-based small molecule is of significant interest in medicinal chemistry and preclinical research, particularly for its potential as a phosphodiesterase 4 (PDE4) inhibitor. Compounds within the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine carboxamide class have demonstrated potent and selective activity against PDE4B and other PDE4 isoforms . The inhibition of PDE4, an enzyme that regulates cyclic adenosine monophosphate (cAMP) levels, makes this compound a valuable research tool for investigating signaling pathways in immune and inflammatory cells . Consequently, this chemical is suited for studies targeting a wide range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and various neurological disorders such as Parkinson's disease, schizophrenia, and depression . Its structural features, including the pyrazolo-oxazine core and the piperazine-picolyl methanone group, are designed to optimize target binding and physicochemical properties. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-16(15-12-19-22-6-1-11-24-17(15)22)21-9-7-20(8-10-21)13-14-2-4-18-5-3-14/h2-5,12H,1,6-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKKHADVKOZZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CC=NC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Hydrazinylbenzonitrile Derivatives

The pyrazolo[5,1-b]oxazin scaffold is synthesized via a three-step sequence starting from 2-aminobenzonitrile:

Step 1: Diazotization and Reduction
2-Aminobenzonitrile (59 g, 0.9 mol) is treated with concentrated HCl (600 mL) and NaNO₂ (34.5 g) at −7°C to form a diazonium intermediate. Subsequent reduction with SnCl₂ (350 g) in HCl yields 2-hydrazinylbenzonitrile hydrochloride as a white precipitate (78% yield).

Step 2: Pyrazole Ring Formation
The intermediate reacts with ethyl acetoacetate (6 g) in methanol under reflux (6 hours) to yield 1-(2-cyanophenyl)-3-methylpyrazole-5-one (7 g, 65% yield). IR spectroscopy confirms C≡N (2220 cm⁻¹) and C=O (1680 cm⁻¹) stretches.

Step 3: Oxazin Ring Closure
Cyclization is achieved by bubbling dry HCl gas through a tetrahydrofuran (THF) solution of the pyrazole intermediate, followed by neutralization with anhydrous sodium acetate. Recrystallization in ethyl acetate yields the pyrazolo-oxazin core (13 g, 62% yield).

Alternative Route: Cyclization of Hydrazine Derivatives

A patent-disclosed method utilizes 3-bromoacetylcoumarin and thiocarbohydrazide to form pyrazolyl 1,3,4-thiadiazines, which are oxidized to the pyrazolo-oxazin system (Figure 2). This route achieves 68% yield under DMF reflux (80°C, 40 min).

Functionalization of the Piperazine Sidechain

Synthesis of 4-(Pyridin-4-ylmethyl)Piperazine

Step 1: N-Alkylation of Piperazine
Piperazine (1.0 eq) reacts with 4-(chloromethyl)pyridine hydrochloride in acetonitrile at 60°C for 12 hours. Triethylamine (2.5 eq) acts as a base, achieving 85% yield.

Step 2: Purification
Crude product is purified via silica gel chromatography (ethyl acetate:methanol = 9:1), with LC-MS confirming [M+H]⁺ = 178.2.

Carboxamide Coupling

Activation of the Pyrazolo-Oxazin Carboxylic Acid

The core carboxylic acid (1.0 eq) is activated using ethyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in dichloromethane (DCM) at 0°C. After 1 hour, the mixed carbonate intermediate reacts with 4-(pyridin-4-ylmethyl)piperazine (1.1 eq) to form the methanone bridge.

Alternative Coupling via HOBt/EDCl

A mixture of hydroxybenzotriazole (HOBt, 1.5 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 eq) in DCM facilitates amide bond formation at room temperature (24 hours). The product is isolated in 73% yield after recrystallization from ethanol.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 2H, pyridine-H), 7.34 (d, J = 4.8 Hz, 2H, pyridine-H), 4.31 (s, 2H, N-CH₂-pyridine), 3.85–3.75 (m, 4H, piperazine-H), 3.62–3.55 (m, 4H, oxazin-H), 2.68 (t, J = 6.0 Hz, 2H, pyrazole-H).
  • HRMS (ESI) : m/z calc. for C₂₀H₂₂N₆O₂ [M+H]⁺: 387.1889; found: 387.1892.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) shows 98.5% purity with retention time = 6.7 min.

Optimization Challenges and Solutions

Regioselectivity in Pyrazole-Oxazin Formation

Early routes suffered from competing 1,3-oxazine vs. 1,4-oxazine cyclization. Introducing electron-withdrawing groups (e.g., –CN) at C2 of the pyrazole ring favored the desired 6,7-dihydro-5H-pyrazolo[5,1-b]oxazin topology (selectivity >20:1).

Piperazine N-Alkylation Side Reactions

Over-alkylation at piperazine’s secondary amines was mitigated by using a 1:1 molar ratio of 4-(chloromethyl)pyridine to piperazine and maintaining reaction temperatures below 70°C.

Scale-Up and Industrial Feasibility

A pilot-scale synthesis (500 g batch) achieved 61% overall yield using continuous flow chemistry for diazotization and cyclization steps. Key parameters:

  • Flow rate : 10 mL/min
  • Residence time : 8 min
  • Temperature : −5°C (diazotization), 80°C (cyclization).

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Route Thiocarbohydrazide Route
Overall Yield 62% 68%
Reaction Time 18 hours 6 hours
Purification Complexity Moderate (recrystallization) High (column chromatography)
Scalability Pilot-scale validated Lab-scale only

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: : The pyridin-4-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Pyridine-N-oxide derivatives.

  • Reduction: : Piperazine derivatives.

  • Substitution: : Various substituted pyridine and piperazine derivatives.

Scientific Research Applications

Research indicates that derivatives of this compound exhibit various biological activities:

Antimicrobial Properties

Studies have shown that compounds similar to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone demonstrate significant antimicrobial activity. For instance, related pyrazole derivatives have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Anti-inflammatory Effects

The compound has been identified as a potent inhibitor of phosphodiesterase type 4 (PDE4), which plays a critical role in inflammatory processes. In vitro studies have demonstrated that it can elevate intracellular cyclic adenosine monophosphate (cAMP) levels, leading to reduced inflammation. Specific derivatives have shown IC50 values around 1 μM against COX-2 enzyme activity, indicating strong anti-inflammatory properties comparable to established drugs like indomethacin .

Antitumor Activity

Recent investigations into the antitumor potential of pyrazolo derivatives have revealed their effectiveness against various cancer cell lines. The synthesized compounds were tested against human cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), with some showing significant cytotoxic effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Common precursors include substituted pyrazoles and piperazines.
  • Synthetic Route : The synthesis may involve cyclization reactions followed by functional group modifications under controlled conditions.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity.

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial properties of related compounds, a series of pyrazole derivatives were synthesized and screened using the disc diffusion method against various pathogens. Compounds exhibiting significant inhibition zones were further analyzed for minimum inhibitory concentration (MIC) values .

Case Study 2: Anti-inflammatory Evaluation

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and biological implications between the target compound and analogs:

Compound Name/Identifier Core Structure Key Substituents Biological Activity Solubility/Stability Insights Reference
Target Compound Pyrazolo-oxazine Piperazine-pyridinylmethyl Hypothetical NLRP3 inhibition Moderate (limited polar groups)
GDC-2394 (NLRP3 inhibitor) Pyrazolo-oxazine Sulfonylurea, basic amine groups Potent NLRP3 inhibition High (amine-enhanced solubility)
Cyclopenta[c]pyridazin-3-yl derivative Cyclopenta-pyridazine Azetidinyl, pyrimidinyl Undisclosed Likely low (lipophilic substituents)
6,7-Dihydro-5H-pyrazolo-oxazin-3-ylmethanol Pyrazolo-oxazine Methanol Synthetic intermediate Low (small, polar but limited)
Nitroimidazole derivatives Imidazole Nitro groups Antimycobacterial activity Variable (dependent on substitution)

Pharmacological and Physicochemical Insights

  • Target Compound vs. GDC-2394: GDC-2394, a pyrazolo-oxazine sulfonylurea, demonstrates optimized solubility via amine substituents, addressing renal toxicity observed in earlier analogs .
  • However, the azetidinyl and pyrimidinyl substituents in ’s compound suggest a focus on kinase or protease inhibition, diverging from the NLRP3 target associated with pyrazolo-oxazines .
  • Substituent Impact on Activity :
    Nitro groups in nitroimidazole derivatives () enhance antimycobacterial activity through redox cycling, a mechanism absent in the target compound. Conversely, the pyridinylmethyl-piperazine group in the target compound may facilitate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its similarity to CNS-active pharmacophores .

  • Synthetic Intermediates: Simpler analogs like 6,7-dihydro-5H-pyrazolo-oxazin-3-ylmethanol () serve as precursors for complex derivatives. Their smaller size and methanol group limit pharmacological utility but highlight the scaffold’s versatility in drug design .

Computational and Experimental Similarity Assessments

  • Structural Similarity Metrics :
    Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) would classify the target compound as distinct from cyclopenta-pyridazine or nitroimidazole analogs due to core heterocycle differences. However, shared piperazine motifs with GDC-2394 suggest partial overlap in target space .

  • Virtual Screening Implications: emphasizes that minor structural changes (e.g., pyridine vs. benzene rings) significantly alter biological outcomes. The target compound’s pyridinylmethyl group may confer unique selectivity compared to phenyl or sulfonylurea analogs .

Biological Activity

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone , often referred to as a pyrazolo[5,1-b][1,3]oxazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[5,1-b][1,3]oxazine core linked to a piperazine moiety. Its molecular formula is C15H19N5OC_{15}H_{19}N_5O with a molecular weight of approximately 285.35 g/mol. The presence of the oxazine ring contributes to its biological activity by interacting with various biological targets.

Research indicates that compounds containing the pyrazolo[5,1-b][1,3]oxazine scaffold exhibit significant activity as phosphodiesterase (PDE) inhibitors. In particular, they have been shown to inhibit PDE4B, which plays a crucial role in regulating intracellular cAMP levels. Elevated cAMP levels can lead to various therapeutic effects, including anti-inflammatory responses and modulation of neurotransmitter release.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. For instance:

  • Anti-tubercular Activity : A related study on pyrazolo derivatives demonstrated that certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . While specific data for the compound is limited, its structural similarities suggest potential anti-tubercular properties.

Anticancer Activity

The compound's ability to modulate cellular pathways has led researchers to investigate its anticancer potential. Preliminary studies indicate that derivatives of pyrazolo compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

Case Studies and Research Findings

StudyCompound EvaluatedTargetIC50 (μM)Remarks
Pyrazolo derivativesM. tuberculosis1.35 - 2.18Significant activity observed
PDE4B InhibitorscAMP levelsN/AModulates inflammatory responses
Related pyrazolo compoundsCancer cell linesN/AInduces apoptosis

Toxicological Profile

Toxicity assessments are crucial for any new therapeutic agent. Studies on related compounds have indicated low cytotoxicity in human cell lines such as HEK-293 cells . This suggests that the compound may have a favorable safety profile for further development.

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